![molecular formula C21H21N5O4S B11279036 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11279036.png)
2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazinyl sulfanyl group linked to an acetamido-methylphenyl moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
The synthesis of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide involves multiple stepsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and methoxyphenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazinyl sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The acetamido and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to similar compounds, 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Acetamido-5-methylphenol: Lacks the triazinyl and sulfanyl groups, limiting its reactivity.
N-(2-Methoxyphenyl)acetamide: Does not contain the triazinyl sulfanyl moiety, affecting its biological activity.
2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide: Similar structure but with different substituents, leading to varied properties and applications
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N5O4S/c1-12-7-8-17(22-13(2)27)16(9-12)19-20(29)24-21(26-25-19)31-11-18(28)23-14-5-4-6-15(10-14)30-3/h4-10H,11H2,1-3H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
SNGYHVMGAQQPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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